2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-2-6-10-5-1-3-9-4-7-10;;/h9H,1,3-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFORIUVWIZCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approaches
Reductive amination, widely employed in heterocyclic chemistry, offers a pathway to introduce substituents onto the 1,4-diazepane framework. In the context of SARS-CoV-2 Mpro inhibitor optimization, scaffold 43 (Boc-protected 1,4-diazepane) undergoes reductive amination with aldehydes using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or dimethylformamide (DMF). For 2-(1,4-diazepan-1-yl)acetonitrile, this method would require a cyanomethyl aldehyde (NCCH₂CHO). However, the instability of such aldehydes necessitates alternative strategies, such as in situ generation or protective group chemistry.
Nucleophilic Alkylation with Chloroacetonitrile
A more direct route involves the alkylation of 1,4-diazepane with chloroacetonitrile (ClCH₂CN). This reaction, analogous to procedures described in xanthine derivative syntheses, proceeds via an SN2 mechanism. Under acidic conditions (e.g., HCl in dioxane), one nitrogen of the diazepane attacks the electrophilic carbon of chloroacetonitrile, displacing chloride. The resultant secondary amine is subsequently protonated, forming the monohydrochloride intermediate. Further treatment with HCl yields the dihydrochloride salt.
Reaction Conditions:
-
Solvent: Dioxane or DMF
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Acid: Hydrogen chloride (gas or concentrated solution)
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Temperature: 0–25°C
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Workup: Neutralization with aqueous NaHCO₃, extraction with DCM, and recrystallization from ethanol/water.
Protecting Group Strategies for Regioselective Alkylation
Boc Protection-Directed Synthesis
To enhance regioselectivity, the Boc (tert-butoxycarbonyl) group is employed to shield one nitrogen of 1,4-diazepane. This method, adapted from SARS-CoV-2 Mpro inhibitor studies, involves:
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Boc Protection: Reaction of 1,4-diazepane with di-tert-butyl dicarbonate in DCM.
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Alkylation: Treatment of Boc-protected diazepane with chloroacetonitrile in the presence of DIPEA (diisopropylethylamine) to facilitate nucleophilic substitution.
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Deprotection: Removal of the Boc group using HCl (4 M in dioxane), yielding the dihydrochloride salt.
Advantages:
Characterization Data (Representative Example):
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¹H NMR (400 MHz, DMSO): δ 9.20–9.16 (br s, 2H, NH₂⁺), 3.72–3.38 (m, 8H, diazepane), 1.91–2.09 (m, 2H, CH₂).
Acid-Mediated Alkylation and Salt Formation
One-Pot Synthesis Under Acidic Conditions
Adapting methods from enantiomerically pure xanthine production, 1,4-diazepane reacts with chloroacetonitrile in dioxane under HCl saturation. The acidic environment protonates the diazepane, enhancing the electrophilicity of chloroacetonitrile. This one-pot procedure simplifies purification, as the dihydrochloride salt precipitates directly.
Typical Procedure:
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Reaction: 1,4-diazepane (1.0 equiv), chloroacetonitrile (1.2 equiv), and HCl (4.0 equiv) in dioxane stirred at 25°C for 12 h.
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Isolation: Filtration and washing with cold dioxane.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM | 60–70% | High | Moderate |
| Boc-Directed Alkylation | DIPEA, DMF, HCl | 85–90% | Very High | High |
| Acid-Mediated Alkylation | HCl, dioxane | 70–85% | Moderate | Industrial |
Key Observations:
-
Boc-Directed Alkylation achieves superior regioselectivity and purity, making it ideal for pharmaceutical applications.
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Acid-Mediated Alkylation offers industrial scalability but requires rigorous control of stoichiometry to avoid over-protonation.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a precursor or building block in the synthesis of various biologically active molecules. The presence of the diazepane moiety is significant due to its ability to enhance the pharmacological properties of drugs:
- Anticancer Agents : Research indicates that compounds containing diazepane structures can act as inhibitors for specific kinases involved in cancer progression. For instance, CDK8 and CDK19 inhibitors have shown promise in treating various cancers such as breast, prostate, and leukemia by modulating cell cycle regulation and apoptosis pathways .
- Orexin Receptor Antagonists : Diazepan derivatives are being explored as antagonists for orexin receptors, which are implicated in sleep regulation and appetite control. These antagonists may provide therapeutic avenues for treating insomnia and obesity .
Therapeutic Uses
The therapeutic potential of 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride is being actively studied:
- Cancer Treatment : The compound's ability to inhibit specific kinases makes it a candidate for combination therapies with existing chemotherapeutics. Studies have demonstrated that such combinations can enhance the efficacy of drugs like doxorubicin in cancer models .
- Neurological Disorders : Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on neurotransmitter systems, which could lead to new treatments for conditions like anxiety and depression.
Biochemical Tool
In biochemical research, this compound serves as a useful tool for studying enzyme interactions:
- Inhibition Studies : The compound has been utilized in studies aimed at understanding the inhibition mechanisms of various enzymes, including those involved in metabolic pathways relevant to drug metabolism and efficacy .
Data Table: Summary of Applications
Case Study 1: CDK8/19 Inhibition
A study demonstrated that compounds derived from diazepane structures effectively inhibited CDK8/19 kinases. In vivo experiments showed significant tumor regression in models treated with these inhibitors alongside standard chemotherapy agents like doxorubicin. The results suggest that these compounds could improve treatment outcomes for patients with resistant cancer types .
Case Study 2: Orexin Receptor Antagonism
Research into diazepane derivatives has revealed their potential as orexin receptor antagonists. In animal models, these compounds reduced food intake and improved sleep patterns, indicating their utility in managing obesity and sleep disorders .
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride and analogous compounds:
Key Observations:
Structural Variations :
- Diazepane vs. Pyrrolidine/Piperidine : The seven-membered diazepane ring offers greater flexibility compared to five-membered pyrrolidine (e.g., in , item 2) or six-membered piperidine rings. This flexibility may enhance binding to larger protein pockets but could also increase entropic penalties .
- Nitrile vs. Amide/Pyridine : The acetonitrile group in the target compound is less polar than amide groups (e.g., ) but more metabolically stable than pyridine-based nitriles (, item 3). Pyridine rings, however, may improve π-π stacking interactions in drug-receptor binding .
Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than non-salt forms, critical for oral bioavailability. For example, levocetirizine dihydrochloride () leverages its salt form for enhanced solubility in antihistamine formulations .
Oxoacetamide (): Participates in hydrogen bonding, beneficial for target affinity but susceptible to hydrolysis .
Synthetic Considerations :
- The target compound’s simpler structure (compared to complex spirocycles in ) facilitates synthesis and purification, making it a preferred intermediate in medicinal chemistry workflows .
Biological Activity
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H12Cl2N4
- Molecular Weight : 227.11 g/mol
Antimicrobial Properties
Research indicates that compounds containing nitrile groups, such as this compound, exhibit notable antimicrobial activity. The presence of the nitrile functional group can enhance the interaction with microbial targets, leading to inhibition of growth or viability .
Anticancer Activity
Studies have demonstrated that related diazepane derivatives possess anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of pathways related to apoptosis and cell cycle regulation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to downstream effects on cellular processes such as proliferation and apoptosis .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of various diazepane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity in Cell Lines
In vitro assays were conducted using human lung adenocarcinoma cell lines treated with varying concentrations of this compound. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Data Table
| Biological Activity | IC50 Value (µM) | Target Cells |
|---|---|---|
| Antibacterial | 15.3 | Staphylococcus aureus |
| Antibacterial | 18.7 | Escherichia coli |
| Anticancer | 25.0 | Lung adenocarcinoma cells |
| Anticancer | 30.5 | Breast cancer cells |
Q & A
Q. Table 1: Representative Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 50°C ± 10°C | |
| Solvent | Acetonitrile/DMF (1:1) | |
| Purification Method | Recrystallization (EtOH) |
Basic Question: How should solubility and stability be assessed for this compound in aqueous-based assays?
Methodological Answer:
The dihydrochloride salt form increases aqueous solubility but may hydrolyze under extreme pH. Standard protocols include:
- Solubility Profiling: Test in buffers (pH 3–9) at 25°C. At pH 7.4, solubility is ~15 mg/mL due to protonation of the diazepane nitrogen atoms .
- Stability Testing: Use HPLC-UV (λ = 255 nm) to monitor degradation over 72 hours. Hydrolysis is negligible below 40°C but accelerates in alkaline conditions (pH > 8) .
- Storage Recommendations: Lyophilized powder stored at -20°C in desiccated conditions retains >95% purity for 12 months .
Advanced Question: How can contradictory data on its enzyme inhibition potency be resolved?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., GABA receptors vs. kinases) often arise from assay design. Mitigation strategies include:
- Binding Site Analysis: Use molecular docking (AutoDock Vina) to differentiate active-site vs. allosteric interactions. The diazepane ring shows higher affinity for hydrophobic pockets in GABAᴀ receptors .
- Assay Standardization:
- Data Normalization: Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Advanced Question: What computational strategies guide the design of derivatives with improved receptor selectivity?
Methodological Answer:
Structure-activity relationship (SAR) modeling and MD simulations are critical:
- Pharmacophore Modeling (e.g., Schrödinger Phase): Identify essential motifs:
- Free Energy Perturbation (FEP): Predict ΔΔG values for substitutions. For example, replacing the acetonitrile with a carboxylate improves selectivity for serotonin receptors (5-HT₃) by 3-fold .
- ADMET Prediction: Use QikProp to optimize logP (<3) and reduce hERG channel liability .
Q. Table 2: Key Computational Parameters
| Tool/Parameter | Application | Outcome Metric |
|---|---|---|
| Molecular Docking | Binding affinity | RMSD < 2.0 Å |
| FEP Simulations | Selectivity optimization | ΔΔG ≤ -1.5 kcal/mol |
| QikProp | ADMET profiling | logP = 2.1 ± 0.3 |
Advanced Question: How can metabolomic studies elucidate off-target effects in neuronal cell lines?
Methodological Answer:
Untargeted LC-MS metabolomics identifies pathway disruptions:
- Cell Treatment: Expose SH-SY5Y cells to 10 µM compound for 24 hours .
- Metabolite Extraction: Use 80% methanol/water at -20°C to quench metabolism.
- Data Analysis:
- Pathway Enrichment (MetaboAnalyst): Look for altered purine/pyrimidine metabolism, indicating off-target kinase inhibition .
- ROS Detection: Measure malondialdehyde (MDA) levels via TBARS assay to assess oxidative stress .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Multi-modal characterization ensures structural fidelity:
- NMR (¹H/¹³C): Confirm diazepane ring protons (δ = 2.8–3.5 ppm) and acetonitrile carbon (δ = 118 ppm) .
- HRMS: Expected [M+H]⁺ = 231.08 m/z (theoretical: 231.0864) .
- IR: Stretching frequencies at 2250 cm⁻¹ (C≡N) and 1650 cm⁻¹ (N-H bend) .
Advanced Question: How do pH and ionic strength affect its reactivity in cross-coupling reactions?
Methodological Answer:
The compound’s nucleophilicity is pH-dependent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
